molecular formula C15H13N3O2 B1213612 p-Aminophenytoin CAS No. 88168-80-3

p-Aminophenytoin

Cat. No.: B1213612
CAS No.: 88168-80-3
M. Wt: 267.28 g/mol
InChI Key: NWQNTMVPBBAVCL-UHFFFAOYSA-N
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Description

However, Phenytoin Related Compound B (CAS 6802-95-5), a structurally related derivative of the anticonvulsant drug phenytoin, is documented as a pharmaceutical secondary standard . Its empirical formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. It serves as a certified reference material for quality control (QC) in drug manufacturing, ensuring compliance with pharmacopeial standards (USP, EP, BP) .

Properties

CAS No.

88168-80-3

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-(4-aminophenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H13N3O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,16H2,(H2,17,18,19,20)

InChI Key

NWQNTMVPBBAVCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N

Synonyms

4-aminophenytoin
p-aminophenytoin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Aromatic Amines

The following table compares Phenytoin Related Compound B with other p-amino-substituted aromatic compounds, emphasizing physicochemical properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Physical Properties Synthesis Applications
Phenytoin Related Compound B C₁₅H₁₄N₂O₃ 270.28 Not explicitly stated; certified reference material Derived from phenytoin synthesis pathways Pharmaceutical QC, secondary standard for analytical testing
p-Aminodiphenylamine C₁₂H₁₂N₂ 184.24 Purple powder; mp 75°C; insoluble in water Reduction of diazotized sulfanilic acid + diphenylamine coupling product Dye intermediate, pharmaceuticals, photographic chemicals
4-Aminodiphenylamine-2-sulfonic Acid C₁₂H₁₂N₂O₃S 288.30 Needle-like crystals; barely water-soluble Reduction of p-nitrodiphenylamine-o-sulfonic acid (Fe/HCl) Dyestuff synthesis
p-Aminophenol C₆H₇NO 109.13 White crystalline solid; mp 189–192°C Reduction of nitrobenzene or hydrolysis of 4-nitrochlorobenzene Acetaminophen synthesis, hair dyes, photographic developers
p-Aminoacetanilide C₈H₁₀N₂O 150.18 Not explicitly stated; likely solid at room temperature Acetylation of p-phenylenediamine Chemical intermediate, oxidation base for dyes (e.g., C.I. Oxidation Base 19)

Key Findings from Comparative Analysis:

Structural Complexity and Pharmacological Relevance: Phenytoin Related Compound B features a benzophenone backbone with urea and acetic acid substituents, distinguishing it from simpler aromatic amines like p-aminophenol or p-aminoacetanilide. This complexity aligns with its role as a pharmaceutical reference standard . In contrast, p-aminodiphenylamine and its sulfonic acid derivative are simpler diarylamines, primarily used in industrial dye synthesis .

p-Aminoacetanilide’s acetyl group enhances stability, making it suitable as an oxidation base in dye manufacturing .

Synthetic Pathways: Phenytoin derivatives typically involve multi-step organic syntheses (e.g., ureido-acetic acid formation), whereas p-aminodiphenylamine is synthesized via diazo coupling—a method common in dye chemistry . p-Aminophenol is industrially produced via catalytic hydrogenation of nitrobenzene, a cost-effective route for large-scale pharmaceutical applications .

Regulatory and Safety Profiles: Phenytoin Related Compound B adheres to stringent pharmacopeial standards (USP/EP/BP), ensuring traceability in QC .

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